molecular formula C15H15NO2 B3166962 4-[(4-Methylphenyl)methoxy]benzamide CAS No. 915899-86-4

4-[(4-Methylphenyl)methoxy]benzamide

Cat. No.: B3166962
CAS No.: 915899-86-4
M. Wt: 241.28 g/mol
InChI Key: MHZHQGAWHTYTDU-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methoxy]benzamide is an organic compound with the molecular formula C15H15NO2 It is known for its unique chemical structure, which includes a benzamide core substituted with a methoxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methoxy]benzamide typically involves the reaction of 4-methylphenol with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxybenzoyl chloride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methoxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylphenyl)methoxy]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In medicinal applications, it may interact with receptors to exert its therapeutic effects, such as reducing inflammation or pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylphenyl)methoxy]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it a valuable compound for targeted research and applications .

Biological Activity

4-[(4-Methylphenyl)methoxy]benzamide , also known by its CAS number 915899-86-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{2}

Structural Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₇N₁O₂
Molecular Weight271.31 g/mol
IUPAC NameThis compound
CAS Number915899-86-4

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including this compound, exhibit antiviral properties. For instance, compounds in this class have shown efficacy against Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G, which inhibits viral replication .

Case Study: Anti-HBV Activity

A study evaluated the anti-HBV activity of various benzamide derivatives, where it was found that certain derivatives had an IC50 value significantly lower than traditional treatments like lamivudine. The compound's mechanism involved increasing the levels of antiviral proteins within host cells .

Anticancer Potential

Benzamide derivatives have been investigated for their anticancer properties due to their ability to modulate various biological pathways. The compound is believed to interact with targets involved in cell proliferation and apoptosis.

The anticancer activity is primarily attributed to the inhibition of specific enzymes and pathways associated with tumor growth. For example, the inhibition of histone deacetylases (HDACs) has been a focus, where compounds similar to this compound showed promising results in preclinical models .

Pharmacological Profile

The pharmacological profile of this compound suggests a favorable interaction with biological targets due to its structural features:

  • Lipophilicity : The presence of the methoxy and methyl groups enhances membrane permeability.
  • Stability : The compound exhibits metabolic stability which is crucial for its therapeutic application.

Toxicity and Safety

Preliminary toxicity studies are essential for assessing the safety profile of new compounds. Research indicates that while some benzamide derivatives can exhibit cytotoxic effects at high concentrations, this compound shows a promising safety margin in initial evaluations .

Summary of Biological Activities

Activity TypeEfficacy (IC50)Reference
Anti-HBV1.99 µM
AnticancerVaries

Comparative Analysis with Similar Compounds

A comparative analysis with other benzamide derivatives highlights the unique properties and potential advantages of this compound:

Compound NameActivity TypeIC50
LamivudineAnti-HBV3.30 µM
IMB-0523Anti-HBV1.99 µM
Benzamide Derivative XAnticancerVaries

Properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZHQGAWHTYTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.